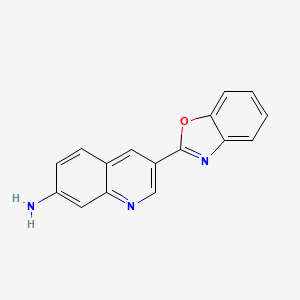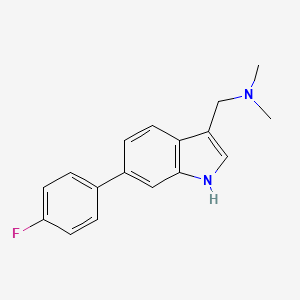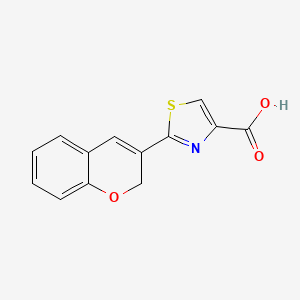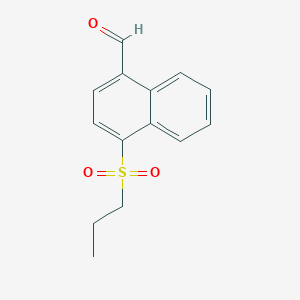
2-Bromo-3,6-dimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, featuring two methoxy groups at the 3 and 6 positions and a bromine atom at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dimethoxynaphthalene typically involves the bromination of 3,6-dimethoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 2 position . The reaction can be represented as follows:
3,6-dimethoxynaphthalene+Br2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of photochemical bromination techniques can also be employed to enhance the selectivity and yield of the desired product .
化学反応の分析
Types of Reactions: 2-Bromo-3,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form 3,6-dimethoxynaphthalene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3,6-dimethoxynaphthalene.
科学的研究の応用
2-Bromo-3,6-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s core structure is present in several biologically active molecules, making it a potential candidate for drug discovery.
作用機序
The mechanism of action of 2-Bromo-3,6-dimethoxynaphthalene in various applications depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in medicinal chemistry and materials science .
類似化合物との比較
- 1-Bromo-2,3-dimethoxynaphthalene
- 2,7-Dibromo-3,6-dimethoxynaphthalene
- 1,4-Dimethoxynaphthalene-2-methyl
Comparison: 2-Bromo-3,6-dimethoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Similarly, 2,7-Dibromo-3,6-dimethoxynaphthalene has two bromine atoms, which can further diversify its chemical behavior and uses .
特性
分子式 |
C12H11BrO2 |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
2-bromo-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-4-3-8-6-11(13)12(15-2)7-9(8)5-10/h3-7H,1-2H3 |
InChIキー |
IRNQKZLCYOMLHB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=C(C=C2C=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)









![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
